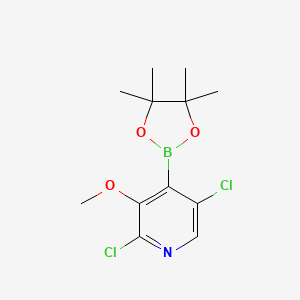

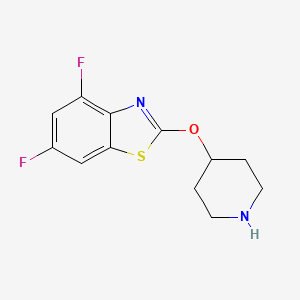

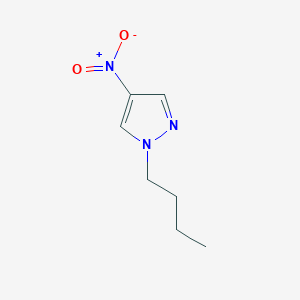

![molecular formula C9H7ClN2O2 B1453338 (7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid CAS No. 1216700-90-1](/img/structure/B1453338.png)

(7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid

説明

“(7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid” is a chemical compound with the empirical formula C9H7ClN2O2 . It is a derivative of imidazo[1,2-a]pyridine, a heterocyclic compound that contains a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of “(7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid” can be represented by the SMILES stringO=C(O)CC1=CN(C=CC=C2)C2=N1.Cl . This indicates that the molecule contains a carboxylic acid group attached to a carbon chain, which is further connected to an imidazo[1,2-a]pyridine ring.

科学的研究の応用

Fluorescent Probing for pH Monitoring

Application: This compound has been utilized as a fluorescent probe for monitoring pH changes in biological systems. Its high selectivity and sensitivity make it ideal for real-time imaging of pH fluctuations in organisms like yeast .

Experimental Procedure: The probe’s ability to monitor pH values ranging from 3.0 to 7.0 was tested, showing brilliant reversibility and an extremely short response time .

Technical Details: The compound’s absorption at 285 nm increases dramatically with the concentration of H+, making it a reliable indicator for acidic conditions .

Bioimaging

Application: The compound’s properties as a fluorescent probe extend to bioimaging applications, where it can be used to visualize cellular processes without invasive techniques .

Experimental Procedure: The compound’s imaging capabilities were demonstrated in Saccharomyces cerevisiae, showcasing its potential for broader biological applications .

Technical Details: The probe’s structure allows for high-performance imaging due to its excellent optical properties .

Antimicrobial Research

Application: Imidazo[1,2-a]pyridine analogues, including derivatives of the compound , have shown promise in antimicrobial research, particularly against tuberculosis .

Experimental Procedure: The efficacy of these compounds has been tested in mouse models infected with Mycobacterium tuberculosis, showing significant bacterial load reduction .

Technical Details: Different dosages of the compound analogues have been explored to determine the optimal therapeutic index .

Cancer Research

Application: Selenylated derivatives of imidazo[1,2-a]pyridine, which include the compound, have been investigated for their potential in cancer treatment .

Experimental Procedure: The selectivity indices of these compounds have been studied in cancer cell lines, indicating their viability for therapeutic use without affecting normal cells .

Technical Details: The compound’s derivatives exhibit high thermal stability and good film-forming properties, which are beneficial for pharmaceutical applications .

Optoelectronics

Application: The compound’s derivatives have been studied for their use in optoelectronics, such as materials for white light-emitting devices .

Experimental Procedure: Synthesis of chalcones containing the compound’s fragment has been carried out to explore their optical properties .

Technical Details: Introduction of various functional groups into the compound’s structure affects its quantum yield and UV-Vis absorption range, making it suitable for optoelectronic devices .

Chemical Synthesis

Application: The compound serves as a precursor in the synthesis of various chemical structures, contributing to the development of new materials and pharmaceuticals .

Experimental Procedure: Its reactivity allows for the creation of complex molecules through reactions like the Claisen–Schmidt condensation .

Technical Details: The compound’s structure provides a versatile framework for introducing different functional groups, enabling the design of molecules with desired properties .

将来の方向性

The future directions for research on “(7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid” and related compounds could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and potential applications in various fields, given the broad range of biological activities exhibited by imidazole derivatives .

特性

IUPAC Name |

2-(7-chloroimidazo[1,2-a]pyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c10-6-1-2-12-5-7(4-9(13)14)11-8(12)3-6/h1-3,5H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQZQBBTYPCPRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C=C1Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

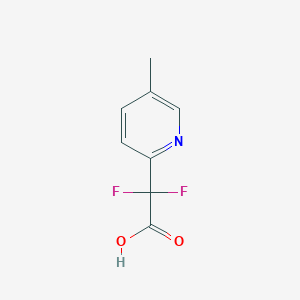

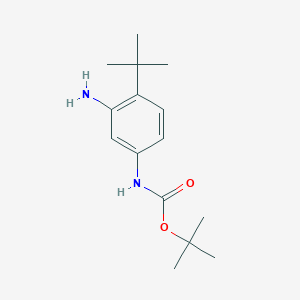

![2-{3-[(Difluoromethyl)sulfanyl]-4-methoxyphenyl}acetonitrile](/img/structure/B1453256.png)

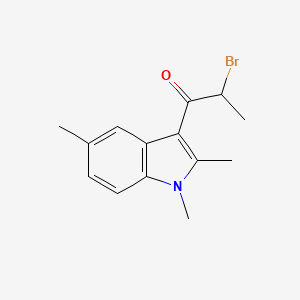

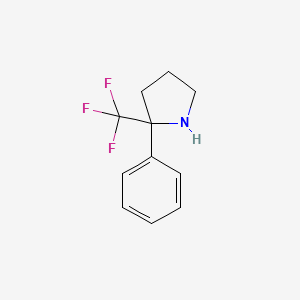

![[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1453257.png)

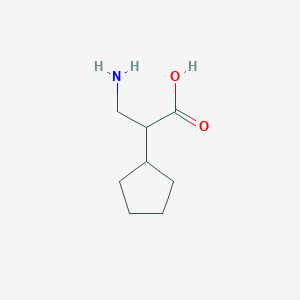

![2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1453260.png)